1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one
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Overview
Description
1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Propargylamine: A related compound with similar structural features and applications.
2-Methylpyrrolidine: Shares the pyrrolidine core but lacks the propargyl moiety.
Prop-2-yn-1-ol: Contains the propargyl group but differs in the rest of the structure.
Uniqueness: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is unique due to the combination of the pyrrolidine and propargyl moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-8(10)7-4-5-9-6(7)2/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
LWOAGHRTDSIVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)C(=O)C#C |
Origin of Product |
United States |
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